Dapagliflozin-6-13C

LC-MS/MS bioanalysis matrix effect compensation SGLT2 inhibitor quantification

Dapagliflozin-6-13C is a carbon-13 (¹³C₆)-labeled analog of the sodium-glucose cotransporter 2 (SGLT2) inhibitor dapagliflozin (BMS-512148), bearing six ¹³C atoms in the distal ethoxyphenyl ring rather than the glucitol moiety. Dapagliflozin itself is a potent, selective SGLT2 inhibitor (human SGLT2 IC₅₀ = 1.12 nM; ~1,200-fold selectivity over human SGLT1).

Molecular Formula C21H25ClO6
Molecular Weight 414.83 g/mol
Cat. No. B13865071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDapagliflozin-6-13C
Molecular FormulaC21H25ClO6
Molecular Weight414.83 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl
InChIInChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1/i3+1,4+1,6+1,7+1,12+1,15+1
InChIKeyJVHXJTBJCFBINQ-VRIKAZBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dapagliflozin-6-13C: Stable Isotope-Labeled SGLT2 Inhibitor Internal Standard for LC-MS/MS Bioanalysis


Dapagliflozin-6-13C is a carbon-13 (¹³C₆)-labeled analog of the sodium-glucose cotransporter 2 (SGLT2) inhibitor dapagliflozin (BMS-512148), bearing six ¹³C atoms in the distal ethoxyphenyl ring rather than the glucitol moiety . Dapagliflozin itself is a potent, selective SGLT2 inhibitor (human SGLT2 IC₅₀ = 1.12 nM; ~1,200-fold selectivity over human SGLT1) [1]. The ¹³C₆-labeled compound is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of dapagliflozin in biological matrices via liquid chromatography–tandem mass spectrometry (LC-MS/MS), enabling correction for matrix effects and sample preparation variability [2].

Why Dapagliflozin-6-13C Cannot Be Substituted with Deuterated or Differently Positioned Isotopologues in Quantitative Bioanalysis


Stable isotope-labeled internal standards are the gold standard for LC-MS/MS quantitation in complex biological matrices, but their analytical performance is not uniform across labeling strategies [1]. Deuterium (²H)-labeled analogs such as dapagliflozin-d5 exhibit chromatographic retention time shifts relative to the native analyte due to the greater physicochemical difference between hydrogen isotopes, which impairs matrix effect compensation and can introduce quantitative bias [2]. Conversely, ¹³C-labeled internal standards co-elute with the unlabeled analyte, ensuring equivalent ionization conditions and accurate correction [3]. Furthermore, the labeling position—phenyl ring (Dapagliflozin-6-13C) versus glucitol ring (Dapagliflozin-13C6, glucitol-13C6)—determines suitability for distinct metabolic tracing applications, as fragmentation patterns and metabolite tracking specificity differ depending on which moiety carries the isotope label . These differences establish that Dapagliflozin-6-13C occupies a non-substitutable niche for applications requiring phenyl-ring tracing or deuterium-free matrix effect compensation.

Dapagliflozin-6-13C: Quantitative Differentiation Evidence Versus Deuterated and Alternative ¹³C-Labeled Comparators


Superior Matrix Effect Compensation: ¹³C₆-Labeled vs. Deuterated (d5) Internal Standard in Human Plasma

In a validated LC-MS/MS method for simultaneous SGLT2 inhibitor quantification, [¹³C₆]-dapagliflozin demonstrated tight co-tracking of the unlabeled analyte through sample preparation and ionization. The matrix factors for dapagliflozin and [¹³C₆]-dapagliflozin were 81.4% and 85.3% at QC LOW, and 124.1% and 122.0% at QC HIGH, yielding IS-normalized matrix factors of 95.7% and 101.7% with CVs of 6.9% and 1.3%, respectively [1]. These closely matched values confirm near-identical matrix effect behavior, a property that deuterated internal standards fail to achieve due to chromatographic retention time divergence caused by the greater mass difference of ²H vs. ¹H [2]. A systematic cross-analyte study demonstrated that deuterated internal standards produced a −38.4% negative bias in spike-accuracy experiments, whereas ¹³C-labeled standards showed no significant bias [3].

LC-MS/MS bioanalysis matrix effect compensation SGLT2 inhibitor quantification

Labeling Position Specificity: Phenyl-Ring ¹³C₆ Enables Distinct Metabolic Tracing Versus Glucitol-Ring ¹³C₆

Dapagliflozin-6-13C carries the ¹³C₆ label exclusively in the distal ethoxyphenyl ring (C-1 through C-6 of the 4-ethoxyphenyl moiety), as confirmed by IUPAC nomenclature and InChI isotopic specification . This contrasts with the more common Dapagliflozin-13C6 (glucitol-13C6), which bears the ¹³C₆ label in the glucitol (sugar) ring . The positional difference is functionally significant: in metabolic studies where dapagliflozin undergoes glucuronidation at the glucitol hydroxyl groups, the phenyl-ring label remains intact on the aglycone fragment, enabling independent tracking of de-glucuronidated metabolites. Conversely, glucitol-labeled isotopologues lose their label upon deglucuronidation, limiting metabolite-specific tracing. The synthesis of ¹³C-labeled dapagliflozin and its glucuronide metabolites was specifically performed to support clinical urinary metabolite analysis, where differential labeling strategies were required to distinguish regioisomeric glucuronides [1].

metabolic pathway tracing isotope labeling position drug metabolism

Chromatographic Co-Elution Fidelity: ¹³C₆-IS vs. Deuterated IS Retention Time Divergence

The physicochemical similarity between ¹²C and ¹³C isotopes ensures that ¹³C₆-labeled dapagliflozin co-elutes precisely with unlabeled dapagliflozin under standard reversed-phase UPLC conditions, as demonstrated for [¹³C₆]-dapagliflozin in a validated multi-SGLT2i method using a Waters ACQUITY UPLC HSS T3 column with ammonium acetate/acetonitrile gradient [1]. In contrast, deuterated analogs such as dapagliflozin-d5 exhibit measurable retention time shifts due to the doubling of mass per deuterium substitution. A foundational study by Berg et al. demonstrated that ¹³C-labeled amphetamine and methamphetamine ISs co-eluted with their analytes under all UPLC conditions tested, while ²H-labeled ISs showed baseline-resolvable separation, compromising ion suppression compensation [2]. This class-level behavior is exacerbated with highly deuterated compounds (d5 vs. d3), where the cumulative isotopic effect increases chromatographic divergence. The Bowman et al. (2023) study further quantified that deuterated IS retention time differences resulted in non-equivalent matrix effects, with ²H-labeled IS producing urinary concentrations 59.2% lower on average than those generated with ¹³C-labeled IS [3].

UPLC-MS/MS chromatographic co-elution stable isotope internal standard

Isotopic Enrichment and Purity Specifications: ¹³C₆- Dapagliflozin vs. Deuterated Analog

Commercially available [¹³C₆]-Dapagliflozin (including the phenyl-ring labeled Dapagliflozin-6-13C) is supplied with a minimum chemical purity of ≥98% and minimum isotopic enrichment of 99% ¹³C, as specified by multiple ISO-certified vendors including Alsachim (C6338) and Alfa Chemistry/Isotope Science [1]. The product is accompanied by a comprehensive Certificate of Analysis (COA) and stability of ≥1 year under recommended storage [1]. In comparison, Dapagliflozin-d5 (Cayman Chemical, Item 22611) is specified as ≥99% deuterated forms (d1–d5), but this represents cumulative deuterium incorporation across all five labeled positions rather than a single-position enrichment value, and the product is typically formulated as a solid with storage at 4°C . The ¹³C enrichment specification of 99% provides a defined, batch-verified isotopic purity suitable for quantitative MS applications, whereas the deuterated product's specification reflects the sum of d1–d5 species, potentially affecting MS response linearity at low concentrations.

isotopic enrichment chemical purity certificate of analysis

Regulatory-Aligned Method Validation: Dapagliflozin-6-13C in FDA/EMA-Compliant SGLT2i Quantification

The use of [¹³C₆]-dapagliflozin as an internal standard has been formally validated in a method achieving FDA and EMA guideline compliance for the simultaneous quantification of canagliflozin, dapagliflozin, and empagliflozin in human plasma and urine [1]. The assay demonstrated linear ranges of 1–500 µg/L for dapagliflozin in human plasma with a 200 µL sample volume and a 1-minute runtime. Stability was comprehensively established: dapagliflozin QC LOW (5 µg/L) showed accuracy of 93.5–103.0% across 7-day room temperature, refrigerated, autosampler, and 4 freeze-thaw cycle conditions [1]. This validated method has been successfully applied in two clinical pharmacokinetic studies with dapagliflozin and empagliflozin [1]. In contrast, HPLC-UV methods relying on non-isotopic internal standards (e.g., azilsartan medoxomil [2] or ornidazole [3]) lack the matrix effect compensation provided by co-eluting SIL-IS and report accuracies >96% with recovery ranges of 76–89%, which are inferior to the LC-MS/MS SIL-IS approach.

bioanalytical method validation FDA/EMA guidelines pharmacokinetic studies

Cross-SGLT2i Panel Quantification: [¹³C₆]-Dapagliflozin Enables Single-Run Multiplexing with Canagliflozin and Empagliflozin

The validated LC-MS/MS method by van der Aart-van der Beek et al. uses [¹³C₆]-dapagliflozin, [¹³C₆]-canagliflozin, and [¹³C₆]-empagliflozin as a matched set of ¹³C-labeled internal standards for simultaneous quantification of all three SGLT2 inhibitors in a single 1-minute run [1]. Each SIL-IS co-elutes with its respective analyte, and the use of uniformly ¹³C₆-labeled standards across the panel ensures consistent matrix effect compensation. The method achieved linear ranges of 10–5,000 µg/L (canagliflozin), 1–500 µg/L (dapagliflozin), and 2–1,000 µg/L (empagliflozin) with a 200 µL sample volume [1]. This multiplexing capability is not achievable with non-isotopic IS approaches or with mixed deuterated/¹³C labeling strategies, where differential retention time shifts complicate method development. The commercial availability of all three [¹³C₆]-SGLT2i standards from a single vendor (Alsachim: C6336, C6338, C6569) [2][3] further simplifies procurement for multi-analyte panel implementation.

multiplexed LC-MS/MS SGLT2 inhibitor panel therapeutic drug monitoring

Optimal Procurement Scenarios for Dapagliflozin-6-13C in Bioanalytical and Metabolic Research


Regulated Clinical Pharmacokinetic Studies Requiring FDA/EMA-Compliant Dapagliflozin Quantification in Plasma

Dapagliflozin-6-13C (or the closely related [¹³C₆]-dapagliflozin) is the internal standard deployed in the only published LC-MS/MS method achieving simultaneous, fully validated quantification of dapagliflozin, canagliflozin, and empagliflozin in human plasma and urine per FDA/EMA guidelines [1]. The method delivers a 1-minute runtime with linearity from 1–500 µg/L for dapagliflozin, IS-normalized matrix factor CV of 1.3% at QC HIGH, and validated stability across all required storage conditions. Procuring this ¹³C₆-IS allows direct adoption of the published method parameters, significantly reducing method development and validation timelines for clinical pharmacology laboratories and CROs.

Metabolic Pathway Elucidation Requiring Aglycone-Specific Isotopic Tracing of Dapagliflozin Metabolites

Dapagliflozin-6-13C uniquely positions the ¹³C₆ label on the distal ethoxyphenyl ring , enabling retention of the isotopic signature on the aglycone fragment after phase II metabolic cleavage (e.g., glucuronidase hydrolysis). This is in contrast to Dapagliflozin-13C6 (glucitol-13C6), which loses the ¹³C label upon deglucuronidation. Researchers studying regioisomeric glucuronide metabolites, as originally described by Cao et al. [2], should select Dapagliflozin-6-13C to enable independent MS/MS tracking of phenyl-ring-containing metabolic fragments in human urine or hepatocyte incubation samples.

Multi-SGLT2 Inhibitor Therapeutic Drug Monitoring Panel Implementation

Clinical laboratories implementing therapeutic drug monitoring for the SGLT2 inhibitor class should procure [¹³C₆]-dapagliflozin as part of a matched set of ¹³C₆-labeled internal standards (alongside [¹³C₆]-canagliflozin and [¹³C₆]-empagliflozin) [1][3]. This matched-isotope strategy ensures uniform chromatographic behavior and matrix effect compensation across the entire analyte panel, enabling a single 1-minute run for all three drugs. The commercial availability from a single ISO-certified vendor simplifies supply chain management and ensures batch-to-batch consistency in isotopic enrichment (99% ¹³C) across the panel.

Deuterium-Free Bioanalytical Method Development for Laboratories Requiring Definitive Matrix Effect Control

For laboratories that have encountered deuterium-induced quantitative bias in previous method development (as documented by Berg et al. [4] and Bowman et al. [5]), selecting Dapagliflozin-6-13C provides a ¹³C-based SIL-IS that co-elutes with the native analyte and experiences equivalent matrix effects. This eliminates the −38.4% spike-accuracy bias reported for deuterated IS in complex biological matrices and reduces method failure risk during full validation. The product's ≥98% chemical purity with 99% ¹³C enrichment and ≥1-year stability further supports long-term method sustainability.

Quote Request

Request a Quote for Dapagliflozin-6-13C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.